molecular formula C18H21N5O2 B2684873 N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide CAS No. 1235103-03-3

N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2684873
CAS No.: 1235103-03-3
M. Wt: 339.399
InChI Key: NLANGMSKQLZBQQ-UHFFFAOYSA-N
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Description

N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide is a complex organic compound that features a piperidine ring substituted with pyridine groups

Scientific Research Applications

N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of pyridine derivatives with piperidine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields. For example, the use of toluene as a solvent and iodine as a catalyst can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like halides.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, toluene, and tert-butyl hydroperoxide (TBHP). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of secondary amines.

Mechanism of Action

The mechanism of action of N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. This interaction is often mediated by hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide is unique due to its specific arrangement of pyridine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-pyridin-3-yl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(18(25)22-15-4-3-8-19-13-15)21-12-14-6-10-23(11-7-14)16-5-1-2-9-20-16/h1-5,8-9,13-14H,6-7,10-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLANGMSKQLZBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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